molecular formula C9H8BrN B13437066 2-bromo-4-methyl-1H-indole

2-bromo-4-methyl-1H-indole

Cat. No.: B13437066
M. Wt: 210.07 g/mol
InChI Key: FGWMGXBPDDSRRJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-1H-indole typically involves the bromination of 4-methyl-1H-indole. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. For instance, 4-methyl-1H-indole can be reacted with bromine in acetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields 4-methyl-1H-indole.

Scientific Research Applications

2-Bromo-4-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-bromo-4-methyl-1H-indole

InChI

InChI=1S/C9H8BrN/c1-6-3-2-4-8-7(6)5-9(10)11-8/h2-5,11H,1H3

InChI Key

FGWMGXBPDDSRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)Br

Origin of Product

United States

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